2-(1-Chloroethyl)-1,3,5-trimethylbenzene

Descripción

Contextualization within Organic Chemistry and Materials Science

Substituted alkylbenzenes represent a significant class of organic compounds characterized by a benzene (B151609) ring attached to one or more alkyl groups. fiveable.mechemicalbull.com These molecules are fundamental building blocks in organic chemistry and are integral to numerous industrial processes. chemicalbull.com The presence of alkyl substituents on the aromatic ring enhances its electron density, making it more susceptible to electrophilic aromatic substitution reactions. fiveable.me This class of compounds, often referred to as arenes, includes simple structures like toluene (B28343) (methylbenzene) and more complex ones with multiple alkyl chains. wikipedia.orglibretexts.org They are widely utilized as solvents and as precursors for the synthesis of a vast array of materials, including plastics, detergents, and pharmaceuticals. fiveable.mechemicalbull.com

Concurrently, halogenated hydrocarbons, or halocarbons, are compounds in which one or more hydrogen atoms of a hydrocarbon have been replaced by a halogen atom (fluorine, chlorine, bromine, or iodine). nc.gov This substitution significantly alters the molecule's physical and chemical properties. sustainability-directory.com Halogenated hydrocarbons find diverse applications, serving as refrigerants, solvents, fire retardants, and intermediates in chemical synthesis. nc.govlibretexts.org In materials science, their utility is notable, though their environmental impact has led to extensive research into safer alternatives. sustainability-directory.comlibretexts.org The study of their photochemical behavior is a key area of research, as these compounds can serve as model systems for understanding reaction dynamics in solution. osc.edu

Overview of Halogenated Alkylbenzene Derivatives in Research

Halogenated alkylbenzene derivatives are compounds that incorporate both an alkyl-substituted benzene ring and one or more halogen atoms. The halogen can be attached either to the aromatic nucleus or to the alkyl side-chain. researchgate.net This duality in structure leads to unique reactivity. When the halogen is on the side-chain, particularly at the carbon adjacent to the benzene ring (the benzylic position), the compound's reactivity is significantly influenced by the aromatic ring. lumenlearning.com The benzylic C-H bonds are weaker than typical sp³ hybridized C-H bonds because a radical formed at this position is stabilized by resonance with the benzene ring. lumenlearning.comlibretexts.org

This inherent stability of benzylic carbocations, radicals, or carbanions makes halogenated alkylbenzenes valuable intermediates in organic synthesis. lumenlearning.com For instance, benzyl (B1604629) chloride reacts more readily than primary alkyl halides because it can form a resonance-stabilized benzyl carbocation. lumenlearning.com Research into these derivatives explores their synthesis, often through electrophilic substitution on the ring or free-radical halogenation on the side-chain, and their application as precursors for a wide range of more complex molecules. researchgate.netstudymind.co.uk

Structural Features and Chemical Significance of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene

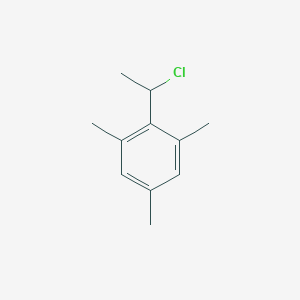

This compound is a specific halogenated alkylbenzene derivative. Its structure consists of a benzene ring substituted with three methyl groups at positions 1, 3, and 5 (a mesitylene (B46885) core) and a 1-chloroethyl group at position 2. nih.govuni.lu The presence of the chloroethyl group at a benzylic position—the carbon atom directly attached to the aromatic ring—is a key structural feature. This configuration suggests a potential for enhanced reactivity at the benzylic carbon due to resonance stabilization offered by the trimethyl-substituted benzene ring. lumenlearning.com

The chemical significance of this compound lies in its identity as a model for studying the properties and reactions of sterically hindered benzylic halides. The three methyl groups on the benzene ring create a crowded environment that can influence reaction pathways and rates. Its precise molecular structure and properties have been characterized through various analytical methods.

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₅Cl |

| Molecular Weight | 182.69 g/mol |

| Exact Mass | 182.0862282 Da |

| Monoisotopic Mass | 182.0862282 Da |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 12 |

| Complexity | 132 |

| Rotatable Bond Count | 1 |

| CAS Number | 51270-90-7 |

Data sourced from PubChem CID 12652034. nih.gov

Synthetic Methodologies for this compound and Related Structures

The synthesis of halogenated alkylbenzenes, such as this compound, and their structural isomers involves a series of well-established and modern organic reactions. These methodologies primarily focus on the strategic introduction of alkyl and haloalkyl functionalities onto the aromatic core of substituted benzenes. The precise control of reaction conditions and the choice of reagents are crucial in achieving the desired substitution patterns and minimizing the formation of unwanted byproducts.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1-chloroethyl)-1,3,5-trimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQDZFRXFDSOIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505753 | |

| Record name | 2-(1-Chloroethyl)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51270-90-7 | |

| Record name | 2-(1-Chloroethyl)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactivity Pathways

Electrophilic Substitution Reactions on Substituted Benzene (B151609) Cores

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. msu.edu The 1,3,5-trimethylbenzene substituent pattern makes the aromatic ring highly activated towards electrophiles due to the electron-donating inductive effect of the three methyl groups. nih.govlibretexts.org These groups increase the nucleophilicity of the ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene. msu.edunih.gov

Friedel-Crafts alkylation is a primary method for introducing alkyl groups onto an aromatic ring, proceeding via an electrophilic aromatic substitution mechanism. mt.comlibretexts.org The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to generate a potent electrophile. mt.comquora.commasterorganicchemistry.com The Lewis acid interacts with an alkyl halide, polarizing the carbon-halogen bond and facilitating its cleavage to form a carbocation or a carbocation-like complex. mt.comwikipedia.org

The mechanism involves several steps:

Formation of the Electrophile: The Lewis acid coordinates with the halogen of the alkylating agent, creating a more effective leaving group. For primary and secondary halides, this results in a highly polarized complex, while for tertiary halides, a distinct carbocation is often formed. masterorganicchemistry.comwikipedia.org

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the carbocation or the polarized complex. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edumt.com

Deprotonation: A weak base, often the complex anion formed in the first step (e.g., AlCl₄⁻), removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. mt.comquora.com

The trimethylbenzene core is highly reactive in such processes. The methyl groups are ortho-, para-directing activators. libretexts.org In 1,3,5-trimethylbenzene, all unsubstituted positions are equivalent and are ortho to two methyl groups and para to one, leading to a single possible product for mono-substitution and a high reaction rate. chegg.com

| Lewis Acid | Typical Application | Relative Activity |

|---|---|---|

| AlCl₃ | General purpose for alkylations and acylations | Very High |

| FeCl₃ | Alternative to AlCl₃, sometimes milder | High |

| BF₃ | Often used with gaseous or liquid reagents | High |

| SnCl₄ | Milder catalyst, useful for activated rings | Moderate |

| ZnCl₂ | Mild catalyst, often used with alcohols | Low |

Polymerization-Related Reactivity of the Chloroethyl Group

The structure of 2-(1-chloroethyl)-1,3,5-trimethylbenzene makes it suitable for use as an initiator in certain types of polymerization, particularly cationic polymerization. wikipedia.org

Cationic polymerization is a chain-growth polymerization method initiated by an electrophile, typically a carbocation. wikipedia.orgnih.gov It is effective for polymerizing alkenes with electron-donating substituents, such as vinyl ethers, isobutylene, and styrene (B11656), which can stabilize a positive charge. nih.govlibretexts.org

The this compound molecule can serve as a cationic polymerization initiator, usually in the presence of a co-initiator, which is typically a Lewis acid like tin(IV) chloride (SnCl₄) or an organoaluminum compound. wikipedia.orgmdpi.com The Lewis acid facilitates the abstraction of the chloride anion from the chloroethyl group, generating the stable secondary benzylic carbocation. libretexts.org

This carbocation then acts as the initial electrophile, attacking the double bond of a monomer molecule. This process forms a new, larger carbocation at the end of the growing chain, which then attacks another monomer, propagating the polymerization. wikipedia.orgnih.gov The stability of the initiating carbocation derived from this compound helps ensure an efficient initiation step.

| Monomer Class | Example | Reason for Susceptibility |

|---|---|---|

| Vinyl Ethers | 2-Chloroethyl vinyl ether (CEVE) | Oxygen atom stabilizes the cation via π-donation |

| Olefins | Isobutylene | Forms a stable tertiary carbocation |

| Styrenics | Styrene | Forms a stable benzylic carbocation |

| Dienes | Isoprene | Forms a resonance-stabilized allylic cation |

Mechanisms of Inhibition in Cationic Polymerization with Styrene

While initially considered as a potential inhibitor, the structure of this compound suggests a more complex role in the cationic polymerization of styrene. Rather than acting as a simple inhibitor that terminates growing polymer chains, it is more likely to function as an initiator or a chain transfer agent, influencing the polymerization kinetics and the molecular weight of the resulting polystyrene.

The presence of the chloroethyl group, particularly the chlorine atom alpha to the benzene ring, is key to its reactivity. In the presence of a Lewis acid co-initiator (e.g., SnCl₄), the carbon-chlorine bond can be polarized or cleaved to generate a carbocation. This benzylic carbocation, stabilized by the electron-donating trimethylbenzene ring, can then initiate the polymerization of styrene by attacking the electron-rich double bond of the monomer. Studies on the similar compound, 1-chloroethylbenzene, have shown that it can effectively initiate the living cationic polymerization of styrene in the presence of SnCl₄, leading to polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.netnii.ac.jp This suggests that this compound could behave similarly, acting as an initiator for a controlled polymerization process.

Therefore, instead of being a true inhibitor, this compound is more likely to be an active participant in the cationic polymerization of styrene, with its role as an initiator or a chain transfer agent being dependent on the specific reaction conditions, such as the nature of the Lewis acid, solvent polarity, and temperature.

Oxidative Transformations of the Trimethylbenzene System

The trimethylbenzene core of this compound is susceptible to oxidative transformations, which can proceed through different mechanistic pathways depending on the oxidizing agent and conditions.

Peroxidative Oxidation Mechanisms Involving Metal Catalysts

The oxidation of alkylbenzenes, including trimethylbenzene derivatives, can be effectively catalyzed by various transition metal complexes, often in the presence of peroxides like hydrogen peroxide or tert-butyl hydroperoxide. uniroma1.it The reaction generally proceeds through a free-radical autoxidation mechanism. rsc.org

The initial step involves the generation of radicals, which can be facilitated by the metal catalyst. The catalyst, often an iron or copper complex, can decompose the peroxide to generate reactive oxygen species. These species can then abstract a hydrogen atom from either a methyl group or the ethyl group on the benzene ring. The benzylic hydrogens are particularly susceptible to abstraction due to the resonance stabilization of the resulting benzylic radical.

Once the initial radical is formed, it rapidly reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another molecule of the substrate, propagating the radical chain and forming a hydroperoxide. The hydroperoxide can be further decomposed by the metal catalyst to generate more radicals, continuing the cycle.

The primary products of the peroxidative oxidation of this compound would likely include the corresponding hydroperoxides, alcohols, and ketones. For instance, oxidation at the ethyl group could yield 1-(2-chloro-4,6-dimethylphenyl)ethanol and 1-(2-chloro-4,6-dimethylphenyl)ethanone. Oxidation of the methyl groups would lead to the corresponding hydroxymethyl and formyl derivatives. The selectivity of the oxidation towards the ethyl group versus the methyl groups would depend on the steric and electronic factors, as well as the nature of the metal catalyst.

Below is a table showing a plausible distribution of primary oxidation products based on studies of similar alkylbenzenes. nadiapub.comnih.gov

| Product Name | Plausible Yield (%) |

| 1-(2-(1-Chloroethyl)-3,5-dimethylphenyl)ethanol | 40-50 |

| 1-(2-(1-Chloroethyl)-3,5-dimethylphenyl)ethanone | 30-40 |

| (2-(1-Chloroethyl)-3,5-dimethylphenyl)methanol | 5-10 |

| 2-(1-Chloroethyl)-3,5-dimethylbenzaldehyde | 5-10 |

| Other byproducts | <5 |

Photo-oxidation Pathways of the Aromatic Core and Secondary Product Formation

In the atmosphere, and under laboratory conditions with UV irradiation, the photo-oxidation of trimethylbenzene derivatives is primarily initiated by hydroxyl (OH) radicals. copernicus.orgrsc.org The reaction proceeds through a complex series of steps leading to a variety of oxygenated products, including both ring-retaining and ring-cleavage products. researchgate.netpsu.edu

The initial step is the addition of an OH radical to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. This radical is not stable and rapidly adds molecular oxygen to form a peroxy radical. The subsequent fate of this peroxy radical determines the final product distribution.

There are several competing pathways for the peroxy radical:

Formation of Phenolic Compounds: The peroxy radical can undergo a reaction that leads to the formation of a substituted trimethylphenol and a hydroperoxyl radical (HO₂).

Formation of Bicyclic Peroxides: The peroxy radical can undergo an intramolecular cyclization to form a bicyclic radical, which can then react further with oxygen to form a bicyclic peroxy radical. These intermediates are key to the formation of highly oxygenated molecules.

Ring-Opening Pathways: The bicyclic peroxy radicals can undergo further reactions that lead to the cleavage of the aromatic ring. This results in the formation of a variety of smaller, oxygenated products such as dicarbonyls (e.g., methylglyoxal), and furanones. researchgate.net

The presence of the chloroethyl group on the trimethylbenzene ring will influence the position of the initial OH radical attack and the subsequent reaction pathways. The electron-donating nature of the alkyl groups directs the OH radical to the ortho and para positions. The chloroethyl group, being weakly deactivating, will also influence the regioselectivity of the attack.

The secondary products formed from the photo-oxidation of this compound are expected to be a complex mixture. A representative table of potential secondary products, based on studies of trimethylbenzene photo-oxidation, is provided below. osti.gov

| Product Class | Example Compounds |

| Ring-Retaining Products | 2-(1-Chloroethyl)-3,5-dimethylphenol, 2-(1-Chloroethyl)-3,5-dimethylbenzaldehyde |

| Ring-Cleavage Products | Methylglyoxal, 3,5-dimethyl-5(2H)-furanone, Citraconic anhydride |

| Highly Oxygenated Molecules | Hydroxy peroxide bicyclic nitrates, Hydroxy peroxide bicyclic ketones |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(1-Chloroethyl)-1,3,5-trimethylbenzene, both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the atomic connectivity and chemical environment.

Proton (¹H) NMR Analysis of Alkyl and Aromatic Protons

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity (splitting pattern) of signals reveal the electronic environment, number, and neighboring relationships of protons. The structure of this compound suggests a distinct set of signals for its aromatic and alkyl protons.

Aromatic Protons: The benzene (B151609) ring contains two aromatic protons. Due to the substitution pattern, these protons are chemically equivalent and are expected to appear as a singlet. Their chemical shift would be influenced by the electron-donating methyl groups and the electron-withdrawing chloroethyl group, typically resonating in the range of 6.8-7.0 ppm. For the parent compound, 1,3,5-trimethylbenzene (mesitylene), the three equivalent aromatic protons produce a singlet at approximately 6.8 ppm. wikipedia.org

Alkyl Protons: The molecule has four distinct sets of alkyl protons:

Methine Proton (-CH(Cl)-): The single proton on the carbon adjacent to both the chlorine atom and the aromatic ring is significantly deshielded. It is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group.

Ethyl Methyl Protons (-CH₃): The three protons of the methyl group on the ethyl side chain are coupled to the methine proton, resulting in a doublet signal.

Ring Methyl Protons: The three methyl groups attached to the benzene ring are not all equivalent. The two methyl groups at positions 1 and 5 are chemically equivalent, while the methyl group at position 3 is unique. This would result in two separate singlets. The nine methyl protons in mesitylene (B46885), being equivalent, show a single peak around 2.3 ppm. wikipedia.org

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

|---|---|---|---|

| ~6.9 | Singlet | 2H | Aromatic (Ar-H) |

| ~5.1 | Quartet | 1H | Methine (-CH(Cl)-) |

| ~2.3 | Singlet | 6H | Equivalent ring methyl groups (1-CH₃, 5-CH₃) |

| ~2.2 | Singlet | 3H | Unique ring methyl group (3-CH₃) |

| ~1.8 | Doublet | 3H | Ethyl methyl group (-CH-CH₃) |

Carbon (¹³C) NMR for Carbon Skeleton and Substitution Patterns

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the molecule's symmetry, several carbon atoms are chemically equivalent.

Aromatic Carbons: Six carbon atoms make up the benzene ring, but they are not all unique. We can predict four distinct signals:

The carbon atom bonded to the chloroethyl group (C2).

The two equivalent carbons bearing methyl groups adjacent to the chloroethyl substituent (C1, C3).

The two equivalent unsubstituted aromatic carbons (C4, C6).

The carbon atom bearing the third methyl group (C5). In the highly symmetric 1,3,5-trimethylbenzene, the three substituted ring carbons appear at 137.5 ppm and the three unsubstituted ring carbons appear at 127.1 ppm. docbrown.info

Alkyl Carbons: There are four alkyl carbons, resulting in three distinct signals:

The two equivalent methyl carbons at positions 1 and 3.

The unique methyl carbon at position 5.

The methine carbon of the ethyl group, bonded to chlorine (-CH(Cl)-).

The methyl carbon of the ethyl group (-CH₃).

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~140 | Aromatic C-2 (C-CH(Cl)CH₃) |

| ~138 | Aromatic C-1, C-3 (C-CH₃) |

| ~137 | Aromatic C-5 (C-CH₃) |

| ~128 | Aromatic C-4, C-6 (C-H) |

| ~60 | Methine carbon (-CH(Cl)-) |

| ~25 | Ethyl methyl carbon (-CH-CH₃) |

| ~21 | Ring methyl carbons (Ar-CH₃) |

Vibrational Spectroscopy Applications for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" based on its functional groups. For 1,3,5-trimethylbenzene, characteristic peaks include C-H stretching from the alkyl groups (2975-2845 cm⁻¹), aromatic C-H stretching (3080-3030 cm⁻¹), and C=C benzene ring vibrations (near 1600 and 1500 cm⁻¹). docbrown.info The introduction of the chloroethyl group to this structure would introduce a key vibration.

C-Cl Stretch: The most notable new feature would be the C-Cl stretching vibration, which typically appears as a strong band in the 600-800 cm⁻¹ region of the spectrum.

Aliphatic C-H Stretch: The chloroethyl group adds to the aliphatic C-H stretching signals observed around 2850-3000 cm⁻¹.

Aromatic C-H and C=C Stretches: These will be similar to the parent trimethylbenzene structure.

Substitution Pattern: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range can help confirm the 1,2,3,5-tetrasubstituted pattern of the aromatic ring.

Table 3: Predicted FTIR Data for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | Stretching | Aromatic C-H |

| 3000-2850 | Stretching | Aliphatic C-H |

| 1610-1580 | Stretching | Aromatic C=C |

| 1500-1480 | Stretching | Aromatic C=C |

| 1470-1370 | Bending | Aliphatic C-H |

| 800-600 | Stretching | C-Cl |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring, expected around 1000 cm⁻¹, typically produces a strong Raman signal. semanticscholar.org The aromatic C=C stretching vibrations near 1600 cm⁻¹ are also prominent.

C-H Stretching: Both aromatic and aliphatic C-H stretching modes are visible in the 2800-3100 cm⁻¹ region.

C-Cl Bond: While the C-Cl bond is polar, its stretching vibration is also Raman active and would be expected in the 600-800 cm⁻¹ range.

Table 4: Predicted Raman Spectroscopy Data for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group / Motion |

|---|---|---|

| ~3050 | Stretching | Aromatic C-H |

| ~2925 | Stretching | Aliphatic C-H |

| ~1600 | Stretching | Aromatic C=C |

| ~1000 | Ring Breathing | Aromatic Ring |

| ~700 | Stretching | C-Cl |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₁₁H₁₅Cl.

Molecular Ion Peak (M⁺): The molecular weight is approximately 182.7 g/mol . A key feature in the mass spectrum will be the isotopic pattern for chlorine. Natural chlorine consists of two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks: the M⁺ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with a characteristic intensity ratio of approximately 3:1.

Fragmentation Pattern: The initial ionization process forms a radical cation [C₁₁H₁₅Cl]⁺•, which then undergoes fragmentation.

Loss of Chlorine: The most favorable fragmentation is often the loss of the chlorine radical (•Cl) to form a stable secondary carbocation. This would result in a prominent peak at m/z 147 ([C₁₁H₁₅]⁺). This is often the base peak.

Loss of Ethyl Group: Cleavage of the C-C bond between the ring and the side chain can lead to the loss of a chloroethyl radical, although less likely than Cl loss.

Loss of Methyl Group: Loss of a methyl radical (•CH₃) from the molecular ion would produce a fragment at m/z 167 ([C₁₀H₁₂Cl]⁺).

Benzylic Cleavage: Cleavage of the C-C bond in the side chain (alpha to the ring) would result in the loss of a methyl radical, leading to a [M-15]⁺ ion.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion Fragment | Fragmentation Pathway |

|---|---|---|

| 184 | [C₁₁H₁₅³⁷Cl]⁺• | Molecular ion (M+2 peak) |

| 182 | [C₁₁H₁₅³⁵Cl]⁺• | Molecular ion (M⁺ peak) |

| 147 | [C₁₁H₁₅]⁺ | Loss of •Cl from the molecular ion |

| 167 | [C₁₀H₁₂³⁵Cl]⁺ | Loss of •CH₃ from the molecular ion |

| 119 | [C₉H₁₁]⁺ | Loss of •C₂H₄Cl from the molecular ion |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. The choice of chromatographic method depends on the scale of the separation and the nature of the impurities.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. Given the likely volatility of this compound, GC-MS is an ideal method for its detection and quantification in complex mixtures. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then detects and helps to identify each separated component based on its mass spectrum.

The retention time in the gas chromatogram is a characteristic feature of the compound under specific analytical conditions. The mass spectrum provides a molecular fingerprint, showing the molecular ion peak and a series of fragment ion peaks. For this compound, characteristic fragmentation would involve the cleavage of the C-Cl bond and benzylic cleavage, leading to the formation of a stable benzylic carbocation.

Table 2: Hypothetical GC-MS Data for the Analysis of a Mixture Containing this compound

| Retention Time (min) | Major m/z Fragments | Tentative Identification |

| 8.5 | 147, 133, 119, 91 | This compound |

| 7.2 | 120, 105, 91 | 1,3,5-Trimethylbenzene (Mesitylene) |

| 9.1 | 168, 133, 91 | 1-(Chloromethyl)-2,4,6-trimethylbenzene |

Note: This data is illustrative of a typical GC-MS analysis. Actual retention times and fragmentation patterns would depend on the specific instrument and conditions used.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and purification of a wide range of compounds. For a relatively non-polar compound like this compound, reversed-phase HPLC would be the method of choice. pharmaknowledgeforum.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). pharmaknowledgeforum.com

By carefully selecting the column, mobile phase composition, and flow rate, it is possible to achieve excellent separation of the target compound from its isomers and other impurities. researchgate.netchromforum.org For purification purposes, preparative HPLC can be employed, which uses larger columns to handle larger sample loads. researchgate.net Furthermore, since this compound possesses a chiral center at the carbon atom bonded to the chlorine, chiral HPLC could be utilized to separate its enantiomers. phenomenex.comchiralpedia.com This would require a chiral stationary phase that can differentially interact with the two enantiomers. phenomenex.comchiralpedia.com

Table 3: Exemplary HPLC Method Parameters for the Purification of this compound

| Parameter | Condition |

| Column | C18, 5 µm particle size, 250 x 4.6 mm |

| Mobile Phase | Isocratic: 80% Acetonitrile, 20% Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | ~12 minutes |

Note: These parameters are provided as a starting point for method development and would require optimization for a specific separation.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the intricacies of molecular systems. These methods provide a theoretical framework for predicting molecular geometries, electronic structures, and various other chemical properties with a high degree of accuracy.

Density Functional Theory (DFT) Methodologies and Basis Set Selection

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. nanobioletters.com The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is frequently employed for its balance of computational cost and accuracy in describing a wide range of chemical systems. researchgate.netdntb.gov.ua

For a molecule such as 2-(1-Chloroethyl)-1,3,5-trimethylbenzene, a suitable basis set is crucial for obtaining reliable results. The Pople-style basis set, 6-311++G(d,p), is a common choice as it provides a good description of electron distribution, including polarization and diffuse functions, which are important for capturing the nuances of a molecule containing a chlorine atom and an aromatic ring. researchgate.net Another viable option is the correlation-consistent basis set, cc-pVDZ, which is also known to yield accurate results. nanobioletters.com

Table 1: Representative DFT Methodologies and Basis Sets for Analysis

| Methodology | Functional | Basis Set | Key Features |

| Density Functional Theory (DFT) | B3LYP | 6-311++G(d,p) | Good balance of accuracy and computational cost; includes diffuse and polarization functions. |

| Density Functional Theory (DFT) | B3LYP | cc-pVDZ | Provides a systematic way to converge to the complete basis set limit. |

Ab Initio Methods (e.g., Hartree-Fock) for Comparative Analysis

Ab initio methods, such as the Hartree-Fock (HF) theory, provide a foundational approach to solving the electronic Schrödinger equation without empirical parameters. dntb.gov.ua While generally less accurate than DFT methods that include electron correlation, HF calculations are valuable for comparative analysis and for providing a starting point for more advanced computations. researchgate.net Comparing the results from HF and DFT can offer deeper insights into the role of electron correlation in the electronic structure of this compound.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Various descriptors derived from quantum chemical calculations can be used to predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. mdpi.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. wuxibiology.com The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for predicting chemical reactivity and stability; a smaller gap generally indicates higher reactivity. nih.govchalcogen.ro

For this compound, the HOMO is expected to be localized primarily on the electron-rich trimethylbenzene ring, while the LUMO is likely to have significant contributions from the C-Cl antibonding orbital.

Table 2: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Energy (eV) |

| HOMO | -8.50 |

| LUMO | -0.75 |

| HOMO-LUMO Gap | 7.75 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.edu This method transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. researchgate.net The interactions between filled (donor) and empty (acceptor) orbitals reveal hyperconjugative effects that contribute to the molecule's stability. ijnc.irresearchgate.netnih.gov

In this compound, significant stabilization is expected from the delocalization of electron density from the π-orbitals of the benzene (B151609) ring into the antibonding orbitals of the chloroethyl group, and vice versa.

Table 3: Key NBO Interactions and Stabilization Energies

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| π(C=C) of benzene ring | σ(C-Cl) | ~ 5.0 |

| Lone Pair (Cl) | σ(C-C) of ethyl group | ~ 1.5 |

| σ(C-H) of methyl groups | π*(C=C) of benzene ring | ~ 2.0 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nanobioletters.com It is calculated by mapping the electrostatic potential onto the electron density surface. Different colors on the MEP map indicate regions of varying electrostatic potential, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas. researchgate.net

For this compound, the MEP map is expected to show a negative potential around the chlorine atom due to its high electronegativity, making it a likely site for electrophilic attack. The aromatic ring, with its delocalized π-electrons, will also exhibit regions of negative potential. The hydrogen atoms of the methyl and ethyl groups will correspond to regions of positive potential. researchgate.net

Simulation of Reaction Mechanisms and Transition State Characterization

The study of reaction mechanisms for compounds like this compound through computational chemistry provides profound insights into their reactivity. A primary reaction pathway for this secondary alkyl halide is nucleophilic substitution, which can proceed through either an S(_N)1 or S(_N)2 mechanism. Given the structure of the molecule—a secondary carbon attached to the chlorine, which is also a benzylic-like position stabilized by the adjacent trimethylphenyl group—the formation of a carbocation intermediate is plausible, suggesting a propensity for an S(_N)1-type pathway, particularly in polar protic solvents.

Computational simulations, primarily using Density Functional Theory (DFT), are instrumental in elucidating the preferred mechanistic pathway. researchgate.net These theoretical studies can map out the potential energy surface of the reaction, identifying the energies of reactants, intermediates, transition states, and products. For the S(_N)1 solvolysis of this compound, the first and rate-determining step is the dissociation of the carbon-chlorine bond to form a chloride ion and a secondary carbocation. masterorganicchemistry.comlibretexts.org The stability of this carbocation is significantly enhanced by hyperconjugation and resonance effects from the electron-donating methyl groups on the benzene ring.

The characterization of the transition state (TS) for this C-Cl bond cleavage is a key focus of these simulations. A transition state search algorithm is employed to locate the first-order saddle point on the potential energy surface corresponding to the TS. Vibrational frequency analysis is then performed to confirm the nature of this stationary point; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the bond being broken. acs.org

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactant (the neutral molecule) and the intermediate (the carbocation-chloride ion pair). acs.org The activation energy ((\Delta E^\ddagger)) for the reaction is determined by the energy difference between the transition state and the reactant. A lower activation energy implies a faster reaction rate.

Below is a hypothetical data table summarizing the results from a DFT simulation of the S(_N)1 dissociation of this compound in a solvent continuum model.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant (R) | This compound | 0.00 |

| Transition State (TS) | C-Cl bond dissociation | +18.5 |

| Intermediate (I) | 1-(2,4,6-trimethylphenyl)ethyl carbocation + Cl⁻ | +5.2 |

This table contains hypothetical data for illustrative purposes.

The data illustrates that the formation of the carbocation intermediate is an endergonic process, and the activation energy barrier is 18.5 kcal/mol. Such computational findings are invaluable for understanding the kinetics and thermodynamics of the reaction, providing a level of detail that is often difficult to obtain through experimental means alone.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity or other properties. acs.orgkhanacademy.org For compounds analogous to this compound, QSAR models can be developed to predict properties such as toxicity, reactivity, or binding affinity to a biological target. nih.govnih.gov This approach is particularly useful in the early stages of chemical development for screening large numbers of compounds and prioritizing synthesis and testing.

A QSAR study begins with a dataset of analogous compounds for which the activity of interest has been experimentally measured. Molecular descriptors are then calculated for each compound. These descriptors are numerical values that quantify various aspects of the molecule's structure, including:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. ucsb.edu

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: These quantify the molecule's hydrophobicity, with the logarithm of the octanol-water partition coefficient (logP) being the most common example.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

Once the descriptors are calculated, a mathematical model is constructed to find a correlation between a selection of these descriptors and the observed activity. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used for this purpose. unipi.it The goal is to generate a predictive equation of the form:

Activity =

Where are regression coefficients and are the molecular descriptor values.

Consider a hypothetical QSAR study on the toxicity of a series of substituted 1-chloroethylbenzenes against the bacterium Vibrio fischeri. The table below presents hypothetical data for a set of analogous compounds, including calculated descriptors and their measured toxicity.

| Compound | Substituents (R) | logP | LUMO Energy (eV) | Measured Toxicity (-log EC₅₀) |

|---|---|---|---|---|

| 1 | H | 3.50 | -0.85 | 4.10 |

| 2 | 2,4,6-trimethyl | 4.80 | -0.75 | 5.25 |

| 3 | 4-nitro | 3.60 | -1.50 | 4.95 |

| 4 | 4-methoxy | 3.75 | -0.60 | 4.30 |

| 5 | 3,5-dichloro | 4.55 | -1.20 | 5.15 |

This table contains hypothetical data for illustrative purposes.

From this data, a hypothetical QSAR equation could be derived:

-log EC₅₀ = 1.5 + (0.8 × logP) - (0.5 × LUMO Energy)

This equation suggests that toxicity increases with increasing hydrophobicity (logP) and with decreasing LUMO energy (indicating greater electrophilicity). nih.gov Such a model, once validated, could be used to predict the toxicity of other, as-yet-unsynthesized, analogous compounds, thereby guiding the design of safer or more potent chemicals.

Applications in Organic Synthesis and Polymer Chemistry

Role as a Precursor in Fine Chemical Synthesis

The unique structural attributes of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene make it a candidate for a precursor in the synthesis of more complex fine chemicals. The presence of the reactive chloroethyl group on the robust trimethylbenzene scaffold allows for its use in building block strategies.

Initiation of Cationic Polymerization for Specific Polymer Architectures

In the realm of polymer chemistry, this compound is theoretically suited to act as an initiator for cationic polymerization. wikipedia.org Cationic polymerization is a chain-growth polymerization method that involves the propagation of a cationic active center. libretexts.org The initiation step typically requires the formation of a carbocation that can then react with a monomer. wikipedia.org

Alkyl halides, such as this compound, can be activated by Lewis acids (e.g., AlCl₃, TiCl₄) to generate the initiating carbocation. The trimethyl-substituted phenyl group can stabilize the resulting secondary benzylic carbocation through resonance and inductive effects, making it an effective initiator for the polymerization of electron-rich olefins like isobutylene, styrene (B11656), and vinyl ethers. libretexts.org The general mechanism for initiation is depicted below:

Table 1: Proposed Initiation of Cationic Polymerization

| Step | Reactants | Products | Description |

|---|---|---|---|

| Activation | This compound + Lewis Acid (e.g., AlCl₃) | [2-(1-Carbocationicethyl)-1,3,5-trimethylbenzene]⁺[AlCl₄]⁻ | The Lewis acid abstracts the chloride ion, generating a stable benzylic carbocation and a non-nucleophilic counter-ion. |

| Initiation | [2-(1-Carbocationicethyl)-1,3,5-trimethylbenzene]⁺[AlCl₄]⁻ + Monomer (e.g., Isobutylene) | Dimer with a propagating carbocationic end | The initiator carbocation attacks the double bond of a monomer molecule, forming a new, larger carbocation that can further propagate the polymer chain. |

The bulky trimethylbenzene group of the initiator could influence the stereochemistry and architecture of the resulting polymer, potentially leading to polymers with specific tacticities or end-group functionalities. However, detailed research findings specifically documenting the use of this compound as a cationic polymerization initiator and its effect on polymer architecture are not extensively available in the reviewed literature.

Utilization in the Synthesis of Ethylene (B1197577) Dichloride

Currently, there is no scientific literature to support the utilization of this compound in the industrial synthesis of ethylene dichloride (1,2-dichloroethane). The primary industrial routes to ethylene dichloride are the direct chlorination of ethylene and the oxychlorination of ethylene.

Derivatization for Functional Materials and Linker Chemistry

The reactivity of the chloroethyl group allows for the derivatization of this compound to create novel functional materials and linkers for various applications.

Synthesis of Multi-functional Linkers for Bioconjugation (drawing from related chloroethyl derivatives)

While direct applications of this compound in bioconjugation are not well-documented, the principles of linker synthesis using related chloroethyl aromatic compounds can be applied. nih.gov Bioconjugation often requires linkers to connect a biomolecule (e.g., a protein or antibody) to another molecule (e.g., a drug or a fluorescent dye). symeres.com

The chloroethyl group can be converted to other functional groups, such as azides or amines, through nucleophilic substitution reactions. These new functionalities can then participate in bio-orthogonal "click" chemistry reactions or amide bond formations, respectively. The trimethylbenzene core could provide a rigid and hydrophobic spacer element within the linker. nih.gov

Table 2: Potential Derivatization for Bioconjugation Linkers

| Starting Material | Reagent | Product Functional Group | Potential Bioconjugation Reaction |

|---|---|---|---|

| This compound | Sodium Azide (NaN₃) | Azide (-N₃) | Copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry) |

| This compound | Ammonia (NH₃) or Phthalimide followed by hydrolysis | Amine (-NH₂) | Amide bond formation with activated carboxylic acids |

The specific reaction conditions and yields for these transformations with this compound would need to be experimentally determined.

Development of Novel Organic Scaffolds with Tunable Properties

The 1,3,5-trimethylbenzene (mesitylene) core of the molecule serves as a rigid and symmetrically substituted aromatic scaffold. nih.govsigmaaldrich.com Such scaffolds are valuable in supramolecular chemistry and materials science for the construction of molecules with well-defined three-dimensional structures. nih.gov

By chemically modifying the chloroethyl group and potentially the methyl groups of the benzene (B151609) ring, novel organic scaffolds with tunable electronic and steric properties can be developed. For instance, the chloroethyl group could be used to attach the scaffold to a larger molecular assembly or a surface. Further functionalization of the aromatic ring could introduce recognition sites for guest molecules or moieties that influence the material's photophysical properties. The inherent rigidity of the trimethylbenzene unit can help in pre-organizing appended functional groups, which is a key principle in the design of receptors and catalysts. nih.govsigmaaldrich.com The development of such scaffolds from this compound is an area ripe for further research.

Environmental Photochemistry and Atmospheric Degradation Mechanisms Drawing from Mesitylene Studies

Atmospheric Oxidation Processes of Alkylbenzenes Initiated by Hydroxyl Radicals (OH)

The primary daytime removal process for many VOCs in the troposphere is initiated by reaction with hydroxyl (OH) radicals. unito.itharvard.edu These highly reactive radicals, often called the "detergent of the atmosphere," drive the oxidation of organic compounds. unito.it For alkylbenzenes such as mesitylene (B46885), the OH radical can either abstract a hydrogen atom from a methyl group or add to the aromatic ring. researchgate.net The addition of OH to the aromatic ring is a dominant pathway, leading to the formation of an adduct which then readily reacts with atmospheric oxygen. pku.edu.cnacs.org This initial step triggers a cascade of subsequent reactions. ethz.chproquest.com

The oxidation of aromatic hydrocarbons by OH radicals leads to the formation of oxygen-bridged bicyclic radicals. proquest.com This process is the gateway to a series of reactions that significantly increase the oxygen content of the original molecule, fundamentally altering its chemical and physical properties. proquest.com

A crucial outcome of the OH-initiated oxidation of aromatic compounds like mesitylene is the formation of highly oxygenated organic molecules (HOMs). copernicus.orgethz.ch These molecules are characterized by a high oxygen-to-carbon (O:C) ratio, which can be as high as 1.09 in some cases. copernicus.orgproquest.com HOMs are formed through an autoxidation chain reaction, where an initially formed peroxy radical (RO₂) undergoes intramolecular hydrogen shifts followed by the addition of molecular oxygen (O₂). proquest.comresearchgate.net This process can repeat several times, rapidly incorporating multiple oxygen atoms into the molecule before termination. proquest.com

Studies on mesitylene oxidation have identified a range of HOMs, including monomers (containing the same number of carbon atoms as the precursor) and dimers (containing twice the number of carbon atoms). ethz.chproquest.com

Table 1: Selected Highly Oxygenated Organic Molecules (HOMs) Identified from Mesitylene Oxidation

| Formula | Type | Description |

|---|---|---|

| C₉H₁₂O₅₋₁₁ | Monomer | Closed-shell molecules likely derived from the first radical generation. proquest.com |

| C₉H₁₄O₄₋₁₁ | Monomer | A significant fraction of the detected closed-shell monomer products. proquest.com |

| C₉H₁₆O₅₋₁₀ | Monomer | Molecules presumed to form after a second OH radical attack. proquest.com |

The formation of these low-volatility HOMs is a key step in the gas-to-particle conversion process, contributing significantly to the formation of new atmospheric particles and the growth of existing secondary organic aerosols. researchgate.net

Influence of Nitrogen Oxides (NOx) on Atmospheric Reaction Pathways

The presence of nitrogen oxides (NOx), which are common pollutants in urban and industrial areas, significantly influences the atmospheric degradation pathways of alkylbenzenes. researchgate.netnih.gov NOx can compete with the autoxidation pathways of peroxy radicals (RO₂). The reaction of RO₂ with nitric oxide (NO) can lead to the formation of alkoxy radicals (RO) or organonitrates (RONO₂). pku.edu.cnresearchgate.net This competition affects the distribution of final oxidation products and can alter the yield and composition of secondary organic aerosols. researchgate.net

Under high-NOx conditions, the reaction pathways that form organonitrates and less oxygenated products can become more prominent, potentially suppressing the formation of HOMs to some extent. researchgate.net The specific reaction pathways are dependent on the concentrations of both the organic precursors and NOx. nih.gov

In atmospheres with significant NOx levels, the oxidation of aromatic VOCs can lead to the formation of nitrogen-containing organic compounds (ONs). researchgate.net Chamber experiments involving the oxidation of various aromatic compounds, including 1,3,5-trimethylbenzene, have observed the formation of dimeric nitrogen-containing products. researchgate.net These compounds are formed through the complex interactions of organic peroxy radicals with NOx. The formation of such dimeric ONs represents an important, yet complex, component of SOA formation in polluted environments. researchgate.net

Photochemical Reactivity of Halogenated Aromatic Compounds in Environmental Contexts

The presence of a chloroethyl group on the trimethylbenzene ring introduces photochemical pathways that are distinct from those of simple alkylbenzenes. Halogenated organic compounds can undergo photochemical reactions when exposed to ultraviolet (UV) or visible light. tsijournals.com These reactions can be initiated by the absorption of light, leading the molecule to an excited state which may then decompose. tsijournals.com

For halogenated aromatic compounds, photochemical processes can include the cleavage of the carbon-halogen bond. researchgate.net In the case of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene, this could lead to the elimination of a chlorine atom, forming a radical species that would then undergo further reactions in the atmosphere. The specific degradation pathway is influenced by factors such as the solvent (in aquatic environments) or the surrounding atmospheric matrix. tsijournals.comresearchgate.net Furthermore, halides can react with photochemically produced reactive species like hydroxyl radicals to generate reactive halogen species (RHS), which can then participate in further oxidation and halogenation reactions. nih.gov The study of related compounds shows that photolysis is a potential, though sometimes slow, atmospheric removal process for some chlorinated species. nih.gov

Future Research Directions and Unexplored Avenues

Targeted Synthesis of Novel Derivatives with Enhanced or Selective Reactivity

Future synthetic efforts could be directed towards the creation of novel derivatives of 2-(1-chloroethyl)-1,3,5-trimethylbenzene with tailored reactivity. The presence of the chloroethyl group provides a reactive handle for a variety of nucleophilic substitution reactions. guidechem.com Investigations could focus on introducing a diverse range of functional groups to generate a library of new compounds. For instance, the synthesis of derivatives containing amines, azides, thiols, or phosphines could lead to molecules with potential applications in medicinal chemistry, materials science, or as ligands in catalysis. nih.govnih.govmdpi.com A systematic study of reaction conditions, including solvent effects and the use of phase-transfer catalysts, could optimize the synthesis of these new derivatives, ensuring high yields and stereoselectivity where applicable.

Exploration of Advanced Catalytic Applications for Complex Organic Transformations

The trimethylbenzene framework, also known as mesitylene (B46885), is a common ligand scaffold in organometallic chemistry and catalysis due to its steric bulk. chemicalbook.com Future research should explore the potential of this compound and its derivatives as ligands for various transition metal catalysts. The chloroethyl group could serve as an anchor point for coordination to a metal center, or it could be further functionalized to create bidentate or tridentate ligands. These new catalytic systems could be screened for activity in a range of complex organic transformations, such as cross-coupling reactions, asymmetric hydrogenation, and polymerization. mksu.ac.kesapub.orgdcu.ie The unique steric and electronic properties imparted by the trimethylbenzene moiety could lead to catalysts with enhanced stability, activity, and selectivity.

Synergistic Integration of Experimental and Computational Approaches for Deeper Mechanistic Insights

A combined experimental and computational approach would be invaluable for gaining a deeper understanding of the reaction mechanisms involving this compound. rsc.orgrsc.org Quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to model reaction pathways, predict transition state geometries, and calculate activation energies for various transformations. rsc.org These theoretical predictions could then be validated through carefully designed kinetic experiments, isotopic labeling studies, and the isolation and characterization of reaction intermediates. nih.govresearchgate.net This synergistic approach would provide a detailed picture of the factors that govern the reactivity of the compound and would be instrumental in the rational design of new synthetic methodologies and catalytic systems.

Investigation of Specific Reactivity Profiles of the 1-Chloroethyl Group within the Trimethylbenzene Framework

A fundamental area for future research is the detailed investigation of the specific reactivity of the 1-chloroethyl group as influenced by the adjacent trimethylbenzene ring. The steric hindrance imposed by the ortho-methyl groups is likely to play a significant role in the kinetics and stereochemical outcome of nucleophilic substitution reactions at the benzylic carbon. Comparative studies with less sterically hindered analogues, such as (1-chloroethyl)benzene, would help to quantify the steric effect of the trimethylbenzene moiety. Furthermore, studies could explore the potential for neighboring group participation by the methyl groups or the aromatic ring in reactions involving the chloroethyl side chain. Understanding these specific reactivity profiles is crucial for effectively utilizing this compound as a building block in organic synthesis.

Q & A

Q. What synthetic methodologies are commonly employed for 2-(1-Chloroethyl)-1,3,5-trimethylbenzene, and how do reaction parameters affect yield?

- Methodological Answer : Synthesis typically involves chlorination of 1,3,5-trimethylbenzene derivatives or Friedel-Crafts alkylation. For example, electrochemical methods (e.g., LiClO₄ in acetonitrile) can induce protolytic C–C bond formation, as demonstrated in similar trimethylbenzene systems . Reaction conditions (temperature, catalyst loading, solvent polarity) critically influence regioselectivity and purity. Post-synthesis purification via column chromatography or recrystallization is recommended, with yields optimized by controlling stoichiometry and reaction time.

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Use ¹³C{¹H} NMR to confirm the chloroethyl substitution pattern (e.g., chemical shifts for methyl and chloroethyl groups in CDCl₃ at ~20–25 ppm and 45–50 ppm, respectively) . Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) detects impurities, while elemental analysis verifies C/H/Cl ratios. Cross-referencing with crystallographic data from structural analogs (e.g., 2,4,6-trimethylbenzene derivatives) ensures accurate bond-length and angle validation .

Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental samples?

- Methodological Answer : Co-elution with structurally similar aromatic hydrocarbons (e.g., ethyltoluenes, trimethylbenzenes) complicates GC-MS analysis. To mitigate this, employ tandem MS (MS/MS) with selective ion monitoring (SIM) or high-resolution orbitrap systems. Uncertainty in quantification (e.g., ±0.25% for ethyltoluenes in GC-FID) highlights the need for internal standards like deuterated analogs .

Advanced Research Questions

Q. How do steric and electronic effects of the chloroethyl group influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chloroethyl group’s steric hindrance (due to adjacent methyl substituents) slows SN2 mechanisms, favoring SN1 pathways in polar solvents. Computational modeling (DFT or MD simulations) predicts transition-state geometries and activation energies. Experimental validation via kinetic studies (e.g., monitoring Cl⁻ release under varying dielectric conditions) quantifies solvent effects .

Q. Are there discrepancies in reported thermodynamic properties (e.g., log Kow, vapor pressure), and how can they be resolved?

- Methodological Answer : Discrepancies arise from measurement techniques (e.g., shake-flask vs. HPLC for log Kow). Standardize methods using EPA DSSTox guidelines, and validate with QSPR models trained on chlorinated aromatic compounds. For vapor pressure, static vs. dynamic methods may yield variability; use differential scanning calorimetry (DSC) for precise phase-transition data .

Q. What strategies address conflicting data on environmental persistence and degradation pathways?

- Methodological Answer : Conduct controlled photolysis studies (UV-Vis irradiation in aqueous/organic matrices) to identify degradation products (e.g., hydroxylated or dechlorinated derivatives). Compare with computational predictions (EPI Suite) for hydrolysis half-lives. Cross-reference with uncertainty assessments in environmental surveys (e.g., ±10% for TVOC measurements in air samples) to contextualize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.